3-Phenyl-1H-indene

概要

説明

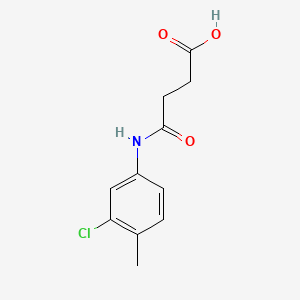

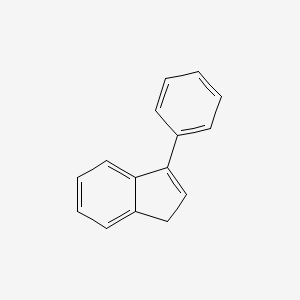

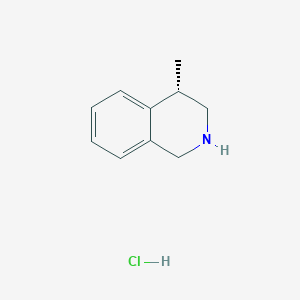

3-Phenyl-1H-indene is a chemical compound with the molecular formula C15H12 . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .

Synthesis Analysis

The synthesis of 3-Phenyl-1H-indene can be performed using standard Schlenk techniques under a nitrogen atmosphere . The process involves the reaction of 1-indanone with phenylmagnesium bromide in anhydrous 2-MeTHF . The reaction mixture is then stirred at 40°C for 20 hours . After quenching and washing, the crude product is purified using flash chromatography to yield 3-Phenyl-1H-indene .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-indene consists of a phenyl group (a benzene ring) attached to an indene ring . The indene ring is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .Chemical Reactions Analysis

3-Phenyl-1H-indene can undergo various chemical reactions. For instance, it can be olefinated to form benzofulvene . This reaction involves the addition of 3-chlorobenzaldehyde and DBU to indene, followed by microwave irradiation . Another reaction involves the insertion of a nitrogen atom into indenes to form isoquinolines .科学的研究の応用

Formation and Chemical Reactivity

The indene molecule, including variants like 3-Phenyl-1H-indene, has been a subject of interest in chemical research. One study highlighted the formation of indene and its isomers, like 3-Phenyl-1H-indene, via reactions of the phenyl radical with allene under conditions mimicking combustion. This study provides insights into the formation mechanisms of aromatic molecules in high-temperature environments (Zhang et al., 2011).

Structural and Biological Studies

Indene derivatives have been the focus of various structural and biological studies. For instance, research on 3-(arylamino)-2-phenyl-1H-inden-1-one derivatives revealed their potential as antibacterial agents, showing activity against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014). Additionally, the study of 2-phenyl-1H-indene-1,3(2H)-dione, an anticoagulant functioning as a Vitamin K antagonist, provided valuable information about its molecular properties and reactivity (Pathak et al., 2012).

Material Science and Organic Semiconductors

In material science, indene derivatives have shown promise as components in organic semiconductors. A study demonstrated that a variety of 1H-indenes can be synthesized for use as ambipolar organic semiconductor materials, highlighting the versatility of these compounds in electronic applications (Zhu et al., 2009).

Liquid Crystal Research

Indene derivatives have also been investigated in the context of liquid crystal research. For example, compounds like 2-phenyl-5,6-difluoro-1H-indene have been synthesized and characterized for their high nematic–isotropic transition temperature and high optical anisotropy, making them suitable for use in liquid crystal displays (Yokokoji et al., 2009).

Synthesis of Functionalized Indene Derivatives

Functionalized indene derivatives have been synthesized through various reactions. For instance, a study described a catalyst-free thermal method to synthesize 1H-indene-3-carboxamides or 1H-indene-3-carboxylates, showcasing a three-component coupling reaction that allows for the creation of diverse indene derivatives (Magar & Lee, 2013).

作用機序

Safety and Hazards

将来の方向性

The future directions for 3-Phenyl-1H-indene could involve its use in various applications ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical applications . Its derivatives can find applications in various research fields, making it a versatile building block .

特性

IUPAC Name |

3-phenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILASZRLOZFHWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293894 | |

| Record name | 3-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1H-indene | |

CAS RN |

1961-97-3 | |

| Record name | 3-Phenylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 92814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

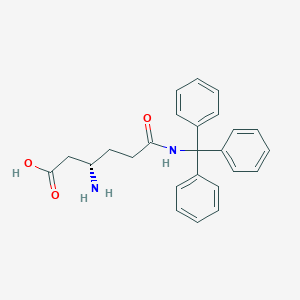

![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)

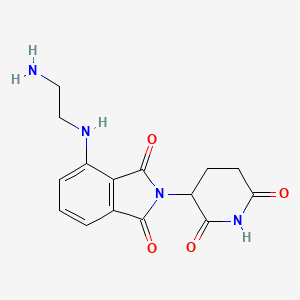

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)

![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)